molecular formula C7H10Cl2N2O B1395327 (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride CAS No. 50709-34-7

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Cat. No. B1395327
CAS RN: 50709-34-7
M. Wt: 209.07 g/mol
InChI Key: MQJVZBFXSVGMKQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, or CMH for short, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 131°C and a boiling point of 287°C. CMH is an important reagent in organic synthesis and has been used in a variety of fields such as medicine, biochemistry, and pharmacology. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

CMH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, dyes, and other organic compounds, and as a precursor for the synthesis of other compounds. In addition, CMH is used in the synthesis of polymers, as a reagent in the preparation of polysaccharides, and as a reagent in the synthesis of polypeptides. Furthermore, CMH has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, steroids, and peptides.

Mechanism of Action

The mechanism of action of CMH is not well understood. It is believed to be an electrophilic reagent, meaning that it reacts with electron-rich sites on other molecules. This reaction is believed to be responsible for the formation of new chemical bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMH are not well understood. It has been reported to have antioxidant activity and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CMH has been reported to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

CMH has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is a stable compound and does not degrade easily. Furthermore, CMH is a versatile reagent, as it can be used in a variety of synthetic reactions.
However, there are some limitations to using CMH in laboratory experiments. It is a relatively toxic compound and can be irritating to the skin and eyes. In addition, it is flammable and should be handled with care.

Future Directions

There are several potential future directions for research involving CMH. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore its potential applications in the synthesis of polymers and other organic compounds. Finally, further research could be done to explore the potential for CMH to be used as a reagent in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

(2-chloro-5-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVZBFXSVGMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

CAS RN

50709-34-7
Record name (2-chloro-5-methoxyphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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